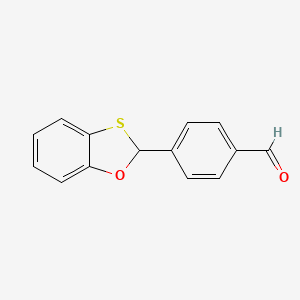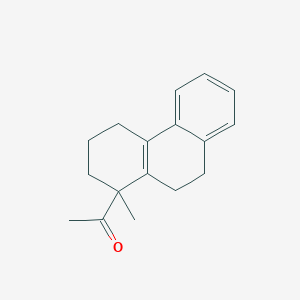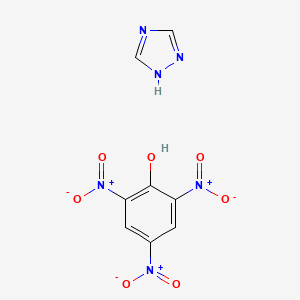
4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde is an organic compound that belongs to the class of benzoxathioles This compound features a benzaldehyde moiety attached to a benzoxathiole ring system Benzoxathioles are heterocyclic compounds containing both sulfur and oxygen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde typically involves the reaction of 2-mercaptobenzoxazole with benzaldehyde under specific conditions. One common method includes:
Reactants: 2-mercaptobenzoxazole and benzaldehyde.
Solvent: Dimethyl sulfoxide (DMSO).
Catalyst: Anhydrous potassium carbonate (K2CO3).
Reaction Conditions: The mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzoxathiole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products Formed
Oxidation: 4-(2H-1,3-Benzoxathiol-2-yl)benzoic acid.
Reduction: 4-(2H-1,3-Benzoxathiol-2-yl)benzyl alcohol.
Substitution: Various substituted benzoxathioles depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: A related compound with a sulfur atom in the ring structure.
Benzoxazole: Similar structure but with an oxygen atom instead of sulfur.
Benzimidazole: Contains nitrogen in the ring structure and is known for its biological activities.
Uniqueness
4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde is unique due to the presence of both sulfur and oxygen atoms in its ring structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
58948-50-8 |
|---|---|
Fórmula molecular |
C14H10O2S |
Peso molecular |
242.29 g/mol |
Nombre IUPAC |
4-(1,3-benzoxathiol-2-yl)benzaldehyde |
InChI |
InChI=1S/C14H10O2S/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-9,14H |
Clave InChI |
GVVQTBRPHRLFRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)OC(S2)C3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane](/img/structure/B14598872.png)



![3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14598901.png)


![Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-](/img/structure/B14598912.png)
![(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)(triphenyl)phosphanium chloride](/img/structure/B14598917.png)

![3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14598922.png)

![6-bromo-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14598945.png)

